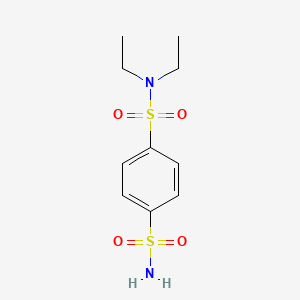
tert-Butyl (2-cyanoethyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-cyanoethyl)glycinate is an organic compound with the molecular formula C9H17NO3. It is a derivative of glycine, where the amino group is protected by a tert-butyl group, and the carboxyl group is esterified with a 2-cyanoethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of amino acids and peptides.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl (2-cyanoethyl)glycinate can be synthesized through various methods. One common approach involves the nucleophilic substitution of halogenated tert-butyl acetate with an amination reagent, followed by deprotection under specific conditions . Another method employs glycine and ethyl tert-butyl ester under acid catalysis to produce tert-butyl glycinate, which can then be further reacted with a cyanoethylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution, esterification, and purification through distillation or crystallization .
化学反应分析
Types of Reactions
tert-Butyl (2-cyanoethyl)glycinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds to form alkylated products.
Esterification: The carboxyl group can be esterified with different alcohols to form various esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are typically employed.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
Alkylated Products: Formed from nucleophilic substitution reactions.
Various Esters: Resulting from esterification reactions.
Carboxylic Acids and Alcohols: Produced from hydrolysis reactions.
科学研究应用
tert-Butyl (2-cyanoethyl)glycinate has a wide range of applications in scientific research:
作用机制
The mechanism of action of tert-Butyl (2-cyanoethyl)glycinate involves its participation in nucleophilic substitution and esterification reactions. The amino group acts as a nucleophile, attacking electrophilic centers in other molecules, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol . These reactions are facilitated by the molecular structure, which provides both nucleophilic and electrophilic sites for chemical interactions .
相似化合物的比较
Similar Compounds
tert-Butyl glycinate: A similar compound where the cyanoethyl group is replaced with a tert-butyl group.
tert-Butyl 2-aminoacetate: Another related compound with a different ester group.
Uniqueness
tert-Butyl (2-cyanoethyl)glycinate is unique due to its cyanoethyl group, which imparts distinct reactivity and properties compared to other tert-butyl glycinates. This makes it particularly useful in specific synthetic applications where the cyanoethyl group is required .
属性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-cyanoethylamino)acetate |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)7-11-6-4-5-10/h11H,4,6-7H2,1-3H3 |
InChI 键 |
VLBNGYXJKVBUGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CNCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)
![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)



![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid](/img/structure/B13513592.png)


